molecular formula C19H15F4N3O3 B11086918 N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide

N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide

Cat. No.: B11086918
M. Wt: 409.3 g/mol
InChI Key: XLHRIRXRSRIQCK-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorophenyl)-2,5-Dioxo-4-(Trifluoromethyl)-4-Imidazolidinyl]-3-Phenylpropanamide is a complex organic compound with significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Fluorophenyl)-2,5-Dioxo-4-(Trifluoromethyl)-4-Imidazolidinyl]-3-Phenylpropanamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorophenyl isocyanate with a suitable amine, followed by cyclization and introduction of the trifluoromethyl group through radical trifluoromethylation . The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Fluorophenyl)-2,5-Dioxo-4-(Trifluoromethyl)-4-Imidazolidinyl]-3-Phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[1-(4-Fluorophenyl)-2,5-Dioxo-4-(Trifluoromethyl)-4-Imidazolidinyl]-3-Phenylpropanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(4-Fluorophenyl)-2,5-Dioxo-4-(Trifluoromethyl)-4-Imidazolidinyl]-3-Phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent compound in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-Fluorophenyl)-2,5-Dioxo-4-(Trifluoromethyl)-4-Imidazolidinyl]-3-Phenylpropanamide stands out due to its unique combination of fluorine atoms and imidazolidinyl structure, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C19H15F4N3O3

Molecular Weight

409.3 g/mol

IUPAC Name

N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide

InChI

InChI=1S/C19H15F4N3O3/c20-13-7-9-14(10-8-13)26-16(28)18(19(21,22)23,25-17(26)29)24-15(27)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,24,27)(H,25,29)

InChI Key

XLHRIRXRSRIQCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2(C(=O)N(C(=O)N2)C3=CC=C(C=C3)F)C(F)(F)F

Origin of Product

United States

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